(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzo[d]thiazole core, a sulfonyl group, and a piperidine moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, including the formation of the benzo[d]thiazole core, the introduction of the sulfonyl group, and the attachment of the piperidine moiety. Common reagents used in these reactions include sulfur-containing compounds, piperidine derivatives, and various organic solvents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. This may include studies on its efficacy, safety, and mechanism of action in treating various diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A related compound that can be used in the synthesis of various bioactive molecules.
Benzo[d]thiazole Derivatives: Compounds with a similar core structure that may have different functional groups and properties.
Uniqueness
(Z)-ethyl 2-(6-methyl-2-((4-((4-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to its combination of functional groups and structural features. This uniqueness makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
ethyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5S2/c1-4-33-23(29)16-28-21-10-5-18(3)15-22(21)34-25(28)26-24(30)19-6-8-20(9-7-19)35(31,32)27-13-11-17(2)12-14-27/h5-10,15,17H,4,11-14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GISYDBFCXMEIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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